1-Cyclohexyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c1-21-12-11-19-9-7-14(8-10-19)13-17-16(20)18-15-5-3-2-4-6-15/h14-15H,2-13H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSQPHGDYFCIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-(2-methoxyethyl)piperidine with an appropriate isocyanate to form the urea linkage. The cyclohexyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-Cyclohexyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea exhibits several biological activities, primarily focusing on enzyme inhibition and receptor interactions.
Enzyme Inhibition
The compound is notable for its potential as an enzyme inhibitor. Research indicates that similar urea derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease. For example, related compounds have shown IC50 values for urease inhibition ranging from 0.63 µM to 21.25 µM, suggesting that this compound may exhibit comparable or enhanced inhibitory effects due to its structural characteristics.
Case Studies and Research Findings
While direct studies specifically focusing on this compound are scarce, insights can be drawn from related compounds:
Urease Inhibition Studies
Research has shown that certain urea derivatives exhibit strong urease inhibitory activity, with IC50 values significantly lower than standard references. This suggests that 1-Cyclohexyl derivatives may also demonstrate similar efficacy in inhibiting urease activity, which is crucial for various therapeutic applications .
Antibacterial Screening
Studies on structurally analogous compounds have revealed promising antibacterial properties against multiple strains of bacteria. These findings indicate that modifications in structure can enhance bioactivity, potentially making 1-Cyclohexyl derivatives effective against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, modulating their activity. The urea moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural differences and their hypothesized impacts:
Detailed Analysis of Key Comparisons
1-Cyclohexyl-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea (Compound 15)
- Structural Difference: Replaces the 2-methoxyethyl group with a 2-methylbutanoyl chain on the piperidine.
- Impact: The bulkier, lipophilic butanoyl group in Compound 15 likely improves hydrophobic interactions in enzyme active sites, as evidenced by its role as an optimized soluble epoxide hydrolase inhibitor . In contrast, the methoxyethyl group in the target compound may enhance solubility due to its ether oxygen.
Goxalapladib
- Structural Difference : Shares the 2-methoxyethyl-piperidinyl substituent but incorporates a naphthyridine core and trifluoromethylbiphenyl group.
- Impact : The naphthyridine core in Goxalapladib enables binding to lipid metabolism targets (e.g., phospholipase A2), while the urea core in the target compound may favor interactions with hydrolases or proteases .
DMPI/CDFII
- Structural Difference : Indole-based cores with piperidinyl and fluorophenyl groups.
- Impact : The indole scaffold in DMPI/CDFII confers synergy with carbapenems against MRSA, a mechanism distinct from urea derivatives. This highlights how core structure dictates therapeutic application .
Tetrahydropyrimidinone Urea (Compound 31652-52-5)
- Structural Difference: Incorporates a tetrahydropyrimidinone ring instead of a simple piperidinylmethyl group.
Biological Activity
1-Cyclohexyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction between cyclohexyl isocyanate and 4-(2-methoxyethyl)piperidine. The general reaction can be represented as follows:
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures. Purification methods include recrystallization or column chromatography.
The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. The compound is believed to modulate the activity of various enzymes and receptors, influencing signaling pathways that are crucial for cellular functions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Receptor Modulation: It may act as a modulator for certain receptors, affecting neurotransmitter release and cellular responses.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been shown to inhibit the growth of several bacterial strains, suggesting its potential use in treating bacterial infections.
Anticancer Properties
Research has explored the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death through caspase activation .
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving the activation of apoptotic pathways being confirmed through flow cytometry and Western blot analyses .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Research Findings Summary
| Biological Activity | Mechanism | Observed Effects |
|---|---|---|
| Antimicrobial | Enzyme Inhibition | Reduced bacterial growth; MIC = 32 µg/mL against S. aureus |
| Anticancer | Apoptosis Induction | Decreased cell viability; activation of caspases |
Q & A
Q. What are the standard synthetic routes for 1-cyclohexyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves coupling a cyclohexyl isocyanate derivative with a piperidinylmethyl intermediate. For example, a related urea analog was synthesized via nucleophilic substitution between 1-(2-methylbutanoyl)piperidin-4-ylamine and a cyclohexyl isocyanate precursor under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C . Optimization may include adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), or catalytic bases like triethylamine to improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard.
Q. How can researchers characterize this compound using spectroscopic techniques?
- IR Spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹ for urea), C=O (~1650–1700 cm⁻¹), and C-O-C (~1100 cm⁻¹ for methoxyethyl groups) .
- NMR : ¹H NMR reveals distinct signals: cyclohexyl protons (δ 1.2–1.8 ppm, multiplet), piperidinyl CH₂ (δ 2.5–3.0 ppm), and methoxyethyl OCH₃ (δ 3.3 ppm, singlet). ¹³C NMR confirms urea carbonyl (δ ~155–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₃₀N₃O₂: 296.23) .
Q. What preliminary assays are recommended to evaluate its bioactivity?
Begin with in vitro enzyme inhibition assays targeting soluble epoxide hydrolase (sEH) or acetyl-CoA synthetase (ACSS2), given structural similarities to potent inhibitors like TPPU analogs . Use fluorogenic substrates (e.g., PHOME for sEH) and measure IC₅₀ values via kinetic fluorescence. Cell viability assays (MTT or resazurin) can screen for antiproliferative effects in cancer lines (e.g., HCT-116 or MCF-7) .
Advanced Research Questions
Q. How can structural modifications improve target binding affinity and pharmacokinetics?
- Piperidine Substitution : Replace the 2-methoxyethyl group with bulkier acyl chains (e.g., cyclopropanecarbonyl) to enhance hydrophobic interactions, as seen in sEH inhibitors with 7-fold potency increases .
- Urea Linker Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring to stabilize H-bonding with catalytic residues .
- Pharmacokinetics : Incorporate PEGylated side chains to improve aqueous solubility and Cₘₐₓ, as demonstrated in analogs with 3300-fold AUC increases .
Q. How can crystallographic data resolve discrepancies in binding mode predictions?
Perform X-ray crystallography with target proteins (e.g., sEH or ACSS2) to validate docking simulations. For example, fragment screening using FAD-dependent oxidoreductase structures identified key interactions between urea carbonyl and active-site histidine residues . Resolve conflicting SAR data by comparing co-crystal structures of analogs with divergent IC₅₀ values .
Q. What strategies address low aqueous solubility in formulation development?
- Co-solvent Systems : Use PEG-400 or cyclodextrins (e.g., sulfobutyl ether-β-CD) to enhance solubility, as shown for structurally related urea derivatives .
- Prodrug Design : Convert the urea to a carbamate prodrug, which hydrolyzes in vivo to release the active compound .
- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to improve bioavailability, as reported for hydrophobic kinase inhibitors .
Q. How should researchers reconcile conflicting bioactivity data across studies?
- Assay Standardization : Control variables like enzyme source (recombinant vs. tissue-extracted) and substrate concentration. For example, sEH activity varies with recombinant human vs. murine isoforms .
- Meta-Analysis : Use computational tools (e.g., SEA or ChEMBL) to compare potency trends across analogs. Adjust for batch-specific impurities via HPLC-MS validation .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
